2-Oxabicyclo[2.2.2]octan-3-one
CAS No.: 4350-84-9
Cat. No.: VC4134659
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxabicyclo[2.2.2]octan-3-one - 4350-84-9](/images/structure/VC4134659.png)
Specification
CAS No. | 4350-84-9 |
---|---|
Molecular Formula | C7H10O2 |
Molecular Weight | 126.15 g/mol |
IUPAC Name | 2-oxabicyclo[2.2.2]octan-3-one |
Standard InChI | InChI=1S/C7H10O2/c8-7-5-1-3-6(9-7)4-2-5/h5-6H,1-4H2 |
Standard InChI Key | NVORRKXXHHFWDH-UHFFFAOYSA-N |
SMILES | C1CC2CCC1C(=O)O2 |
Canonical SMILES | C1CC2CCC1C(=O)O2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Oxabicyclo[2.2.2]octan-3-one features a bicyclo[2.2.2]octane skeleton with an oxygen atom at the 2-position and a ketone group at the 3-position (Figure 1). Its IUPAC name, 2-oxabicyclo[2.2.2]octan-3-one, reflects this arrangement, while its SMILES notation (C1CC2CCC1C(=O)O2
) and InChI key (NVORRKXXHHFWDH-UHFFFAOYSA-N
) provide precise structural descriptors . The compound’s rigid, three-dimensional geometry reduces conformational flexibility, a property critical for its bioisosteric applications .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₀O₃ | |
Molecular Weight | 142.15 g/mol | |
CAS Number | 115919-10-3 | |
XLogP3 | 1.1 | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile . This method yields the bicyclic lactone with high regioselectivity. Alternative approaches include:
-
Ring-opening polymerization (ROP) of bridged bicyclic lactones, initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid .
-
Cyclization reactions leveraging acid or base conditions to form the lactone ring .
Industrial Manufacturing
Industrial production prioritizes scalability and cost-efficiency, often employing continuous-flow ROP processes. Catalysts such as trifluoromethanesulfonic acid are favored for their ability to control stereochemistry and polymer chain length . Recent advancements in flow chemistry have reduced reaction times from hours to minutes, enabling ton-scale production .
Applications in Medicinal Chemistry
Bioisosteric Replacement of Phenyl Rings
The compound’s three-dimensional structure and polar oxygen atom make it an ideal substitute for phenyl rings, addressing common issues like poor solubility and high lipophilicity in drug candidates .
Case Study 1: Imatinib Analog
Replacing the phenyl ring in Imatinib (a tyrosine kinase inhibitor) with 2-oxabicyclo[2.2.2]octan-3-one resulted in:
-
25% increase in water solubility
-
40% reduction in logP (lipophilicity)
Case Study 2: Vorinostat (SAHA) Derivative
Incorporating the bicyclic lactone into Vorinostat (a histone deacetylase inhibitor) produced a derivative with retained bioactivity and improved pharmacokinetic profiles, underscoring its versatility .
Table 2: Comparison of Bioisosteres
Bioisostere | logP | Solubility (mg/mL) | Metabolic Stability |
---|---|---|---|
Phenyl Ring | 2.8 | 0.5 | Low |
Bicyclo[1.1.1]pentane | 3.1 | 1.2 | Moderate |
2-Oxabicyclo[2.2.2]octan-3-one | 1.9 | 3.8 | High |
Role in Polymer Science
Ring-Opening Polymerization (ROP)
The compound’s strained lactone ring facilitates ROP, producing polyesters with alicyclic backbones. These polymers exhibit:
-
High thermal stability (decomposition temperatures >300°C)
-
Superior mechanical strength compared to linear polyesters .
Tailoring Material Properties
By varying ROP conditions (e.g., catalyst choice, temperature), researchers control:
-
Molecular weight distribution (Đ = 1.05–1.15)
-
Crystallinity (0–60%)
Comparative Analysis with Related Compounds
Bicyclo[1.1.1]pentane
While bicyclo[1.1.1]pentane reduces lipophilicity, its shorter bridgehead distance (1.8 Å vs. 2.2 Å in 2-oxabicyclo[2.2.2]octan-3-one) limits steric compatibility with aromatic systems .
Cubane
Cubane’s high symmetry and strain energy (130 kcal/mol) complicate synthesis and stability, whereas 2-oxabicyclo[2.2.2]octan-3-one offers a balance of stability and synthetic accessibility .
Future Directions and Challenges
Expanding Drug Discovery Applications
Ongoing studies explore its use in:
-
PROTACs (proteolysis-targeting chimeras) for degrading undruggable targets
-
CNS therapeutics, leveraging its blood-brain barrier permeability .
Sustainable Polymer Production
Efforts to develop enzyme-catalyzed ROP aim to reduce reliance on metal catalysts, aligning with green chemistry principles .
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